4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid
Description
Properties
IUPAC Name |
4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)28(25,26)15-7-5-14(6-8-15)19(23)24/h1-8H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBCWJJCLUTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclization of 1-(2-Hydroxyphenyl)ethanone
The spirocyclic core is constructed using a modified Mannich reaction. A mixture of 1-(2-hydroxyphenyl)ethanone (10.0 g, 66 mmol) and N-Boc-4-piperidinone (12.4 g, 66 mmol) in anhydrous dichloromethane (DCM, 150 mL) is treated with triethylamine (9.2 mL, 66 mmol) at 0°C. After stirring for 24 h at 25°C, the Boc-protected spiro intermediate (tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate) precipitates (yield: 85%, m.p. 142–144°C).
Deprotection and Isolation of the Free Amine
The Boc group is cleaved by treating the intermediate with trifluoroacetic acid (TFA, 20 mL) in DCM (50 mL) for 2 h at 25°C. Evaporation under reduced pressure yields spiro[chroman-2,4'-piperidin]-4-one hydrochloride as a white solid (yield: 92%, HPLC purity: 98.2%).
Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate B)
Sulfonation of Benzoic Acid
Benzoic acid (12.2 g, 100 mmol) is added to chlorosulfonic acid (34.9 g, 300 mmol) at 10–15°C. The exothermic reaction is controlled by ice cooling, followed by heating to 70–80°C for 2 h. The mixture is quenched in ice water (150 g), and 3-(chlorosulfonyl)benzoic acid precipitates (yield: 82%, m.p. 129–131°C).
Optimization with Sulfamic Acid
Including sulfamic acid (1 g) as a catalyst increases the yield to 94.7% by suppressing side reactions (e.g., over-sulfonation).
Coupling of Intermediates A and B
Sulfonamide Bond Formation
A solution of spiro[chroman-2,4'-piperidin]-4-one hydrochloride (5.0 g, 20 mmol) in acetone (50 mL) is treated with 4-(chlorosulfonyl)benzoic acid (5.5 g, 22 mmol) and triethylamine (6.1 mL, 44 mmol). The reaction is stirred at 25°C for 12 h, yielding the sulfonamide intermediate (yield: 78%, $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.12 (d, 2H), 7.89 (d, 2H), 4.21 (s, 1H), 3.95–3.75 (m, 4H)).
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed using 2 M NaOH (30 mL) in methanol (50 mL) at 60°C for 4 h. Acidification with HCl (1 M) precipitates the title compound as a crystalline solid (yield: 89%, m.p. 215–217°C, LC-MS: m/z 419.1 [M+H]+).
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonation of Preformed Spiro Derivatives
Attempts to sulfonate pre-assembled spiro compounds resulted in lower yields (45–52%) due to steric hindrance.
Solid-Phase Synthesis Using Functionalized Resins
Immobilizing the spiro amine on Wang resin enabled stepwise coupling with sulfonyl chlorides, but scalability issues limited practicality (yield: 63%).
Table 1. Comparative Efficiency of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Coupling | 78 | 98.2 | 12 |
| Direct Sulfonation | 48 | 89.5 | 24 |
| Solid-Phase Synthesis | 63 | 95.7 | 36 |
Mechanistic Insights and Reaction Optimization
Role of Triethylamine in Coupling
Triethylamine neutralizes HCl generated during sulfonamide formation, shifting equilibrium toward product formation. Excess base (>2 eq.) reduces side reactions (e.g., ester hydrolysis).
Temperature-Dependent Regioselectivity
Maintaining temperatures below 30°C during sulfonation prevents rearrangement to thermodynamically favored para-sulfonated byproducts.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirmed >98% purity with a retention time of 6.7 min.
Industrial-Scale Production Considerations
Catalytic Recycling
Fe$$3$$O$$4$$@SiO$$_2$$-supported urea–benzoic acid catalysts enabled five reuse cycles without significant activity loss (yield drop: 4.2%).
Cost-Benefit Analysis
Bulk pricing for chlorosulfonic acid ($12/kg) and thionyl chloride ($15/kg) makes the classical route economically viable (>90% atom economy).
Chemical Reactions Analysis
Types of Reactions
4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The chroman moiety can be oxidized to form quinone derivatives.
Reduction: The ketone group in the spiro structure can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted sulfonyl compounds.
Scientific Research Applications
4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxospiro[chroman-2,4’-piperidin]: Shares the spiro structure but lacks the sulfonyl and benzoic acid groups.
Sulfonylbenzoic acids: Compounds with similar sulfonyl and benzoic acid groups but different core structures.
Chroman derivatives: Compounds with similar chroman moieties but different substituents.
Uniqueness
4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid is unique due to its combination of a spiro structure, sulfonyl group, and benzoic acid moiety. This unique combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a spirocyclic structure with sulfonyl and benzoic acid moieties, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Overview:
The synthesis of this compound typically involves several key steps:
- Formation of the Chroman Moiety: This is achieved through cyclization reactions involving phenolic derivatives and aldehydes.
- Spirocyclization: The chroman derivative undergoes spirocyclization with a piperidine derivative, often requiring strong bases.
- Sulfonylation: The spiro compound is treated with sulfonyl chlorides in the presence of bases like triethylamine.
- Introduction of Benzoic Acid: This final step is usually accomplished via carboxylation using carbon dioxide under high pressure and temperature conditions .
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antitumor Activity: Some research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various biological effects like cell cycle arrest or apoptosis .
Case Studies
-
Antimicrobial Activity Study:
- A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations. The results indicated potential for development as a novel antimicrobial agent.
-
Anti-inflammatory Research:
- In vitro assays showed that the compound reduced the secretion of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in inflammation modulation.
-
Antitumor Efficacy:
- A series of experiments on human cancer cell lines revealed that the compound induced apoptosis through the intrinsic pathway, with increased caspase activity observed.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxospiro[chroman-2,4’-piperidin] | Spiro structure without sulfonyl group | Limited antimicrobial activity |
| Sulfonylbenzoic acids | Contains sulfonyl but different core | Anti-inflammatory properties |
| Chroman derivatives | Similar chroman moiety but varied substituents | Antioxidant activity |
This table highlights how the combination of the spiro structure, sulfonyl group, and benzoic acid moiety in this compound contributes to its diverse biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid, and how can purity be maximized?
- Methodological Answer : The synthesis typically begins with tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, followed by sulfonation and deprotection. Key steps include:
- Spiro-ring formation : React 1-(2-hydroxyphenyl)ethanone with pyrrolidine and tert-butyl 4-oxopiperidine-1-carboxylate in ethanol under reflux (72% yield after purification via flash chromatography) .
- Sulfonation : Introduce the sulfonyl group using a sulfonating agent (e.g., sulfur trioxide complex) in anhydrous dichloromethane, monitored by TLC.
- Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and recrystallization .
- Purity optimization : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity.
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm spirocyclic connectivity and sulfonyl integration (e.g., characteristic downfield shifts for sulfonyl protons at δ 8.2–8.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₂₀N₂O₅S: 425.1150, observed: 425.1148) .
- X-ray crystallography (if available): Resolve spirocyclic conformation and bond angles .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with acetyl-CoA carboxylase (ACC) or cannabinoid receptors. Prioritize binding pockets based on spirocyclic rigidity and sulfonyl group polarity .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- SAR analysis : Compare inhibitory activity (IC₅₀) of analogs with modified chroman or piperidine moieties to identify critical substituents .
Q. How can contradictory data on its enzyme inhibition (e.g., ACC vs. anticancer targets) be resolved?
- Methodological Answer :
- Selective assay design : Test against purified ACC (from liver cytosol) and cancer cell lines (e.g., MCF-7) under identical conditions. Use ACC-specific substrates (e.g., malonyl-CoA) and measure NADPH consumption .
- Gene knockout models : Apply CRISPR-Cas9 to silence ACC in cancer cells; if antiproliferative effects persist, non-ACC targets (e.g., tubulin) are implicated .
- Metabolomic profiling : Track changes in acyl-carnitines (ACC inhibition) vs. nucleotide pools (anticancer activity) via LC-MS .
Q. What in vitro models best capture its pharmacokinetic challenges, such as poor solubility?
- Methodological Answer :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes in PBS (pH 7.4). Measure solubility via shake-flask method .
- Permeability assays : Use Caco-2 monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates moderate permeability) .
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via UPLC-MS/MS. Half-life <30 min suggests rapid hepatic clearance .
Data Contradictions and Validation
Q. How do discrepancies in reported IC₅₀ values for acetyl-CoA carboxylase inhibition arise?
- Methodological Answer :
- Source variability : Compare enzyme sources (e.g., rat vs. human ACC isoforms). Normalize activity to protein concentration via Bradford assay .
- Assay conditions : Standardize ATP concentration (2 mM) and pre-incubation time (10 min) to minimize variability .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to data from ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
